molecular formula C18H16N4O4S2 B2755099 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1260984-03-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2755099
CAS No.: 1260984-03-9
M. Wt: 416.47
InChI Key: FENXLZPGSWQUKH-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Biological Activity

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3S2C_{22}H_{21}N_{3}O_{3}S_{2} with a molecular weight of approximately 439.55 g/mol. The compound features several functional groups including a thiophene ring and a pyrimidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H21N3O3S2
Molecular Weight439.55 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The mechanism of action often involves inhibition of key signaling pathways related to tumor growth.

In a comparative study, derivatives exhibited IC50 values ranging from 10 µM to 50 µM against these cell lines . The presence of the thiophene moiety has been linked to enhanced activity due to its ability to interact with biological targets effectively.

The proposed mechanism for anticancer activity includes:

  • Inhibition of DNA synthesis : Compounds disrupt the replication process in cancer cells.
  • Targeting specific kinases : Interaction with proteins involved in cell signaling pathways can lead to apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene and pyrimidine rings significantly affect biological potency. For example:

  • Substituting different groups on the thiophene ring can enhance cytotoxicity.
  • The presence of electron-withdrawing groups has been shown to improve binding affinity towards target enzymes.

Case Studies

  • Study on MIF Inhibition : A related compound was evaluated for its ability to inhibit macrophage migration inhibitory factor (MIF). The study found that modifications at the N-acetamide position increased potency significantly, with certain derivatives achieving IC50 values as low as 2.6 µM .
    CompoundIC50 (µM)
    Derivative 110
    Derivative 25
    Derivative 32.6
  • Cytotoxicity Assessment : In vitro assays conducted on various cell lines revealed that some derivatives had comparable activity to established chemotherapeutics like doxorubicin. For example, one derivative showed an IC50 value of approximately 34.81 µM against normal human skin cells (BJ-1), suggesting a favorable safety profile compared to traditional treatments .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-11-9-14(20-26-11)19-15(23)10-22-13-5-8-28-16(13)17(24)21(18(22)25)6-4-12-3-2-7-27-12/h2-3,5,7-9,16H,4,6,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMNSUKFFMIWKF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N4O4S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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